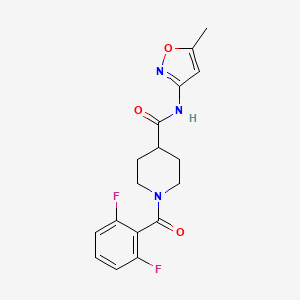

1-(2,6-difluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide

描述

属性

IUPAC Name |

1-(2,6-difluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2N3O3/c1-10-9-14(21-25-10)20-16(23)11-5-7-22(8-6-11)17(24)15-12(18)3-2-4-13(15)19/h2-4,9,11H,5-8H2,1H3,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRIIVMQJCTWTOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)C3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(2,6-difluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide is a novel compound that has garnered attention for its potential biological activities. This compound belongs to a class of piperidine derivatives, which are known for their diverse pharmacological properties. The focus of this article is to summarize the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant research findings.

The compound's biological activity is primarily attributed to its interaction with specific biological targets. In particular, it has been studied for its inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical in folate metabolism and DNA synthesis. Inhibition of DHFR can lead to reduced cellular proliferation, making it a target for anti-cancer and anti-microbial therapies.

Inhibitory Activity Against DHFR

Recent studies have demonstrated that this compound exhibits significant inhibitory activity against DHFR. The inhibitory potential was assessed using in vitro biochemical assays and expressed as IC50 values.

| Compound | IC50 (µM) | % Inhibition |

|---|---|---|

| This compound | 13.70 ± 0.25 | 85% |

| Methotrexate (Control) | 0.086 ± 0.07 | 100% |

The data indicates that the compound's IC50 value of 13.70 µM suggests a potent inhibition capability compared to other derivatives tested .

Study on Anticancer Properties

In a recent study published in Scientific Reports, the compound was evaluated for its anticancer properties against various cancer cell lines. The results indicated that the compound not only inhibited DHFR but also showed cytotoxic effects on cancer cells, enhancing its therapeutic potential as an anticancer agent.

Study on Antimicrobial Activity

Another study focused on the antimicrobial properties of the compound against various pathogens. The findings revealed that it exhibited significant antibacterial activity, further supporting its potential as a therapeutic agent in infectious diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that modifications to the piperidine and oxazole moieties significantly impact biological activity. Variations in substituents at the nitrogen atom of the piperidine ring were found to influence both potency and selectivity against DHFR.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following compounds share structural or functional group similarities, enabling comparative analysis:

1-(4-Chlorobenzoyl)-N-(5-Methyl-1,2-Oxazol-3-yl)Piperidine-4-Carboxamide

- Key Differences :

- logP: 2.52 (chlorinated analog) vs. ~2.3–2.6 (predicted for difluoro analog, due to fluorine’s electronegativity).

- Polar Surface Area: 61.77 Ų (similar for both compounds).

- Implications :

- The difluoro substitution may enhance metabolic stability and membrane permeability compared to the chloro analog.

Novaluron (ISO Name)

- Structure : 1-[3-Chloro-4-(1,1,2-Trifluoro-2-Trifluoromethoxyethoxy)Phenyl]-3-(2,6-Difluorobenzoyl)Urea.

- Key Differences: Core Structure: Urea vs. piperidine-carboxamide. Substituents: Complex trifluoroethoxy chain vs. methyl-oxazolyl group.

Teflubenzuron

SARS-CoV-2 Inhibitors with Piperidine-4-Carboxamide Cores

- Examples :

- Key Differences :

Data Table: Comparative Analysis

*Predicted based on analog data; †Estimated from structural analogs; ‡Reported in .

Key Research Findings

Substituent Effects: Fluorine atoms in the target compound may improve bioavailability compared to chlorine in its analog, as seen in novaluron’s stability. The methyl-oxazolyl group could enhance hydrogen-bonding interactions, a feature absent in benzoylurea pesticides.

Therapeutic Potential: Piperidine-carboxamide derivatives (e.g., SARS-CoV-2 inhibitors) demonstrate versatility in targeting enzymes or receptors, suggesting the target compound could be optimized for similar pathways.

Agrochemical vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。